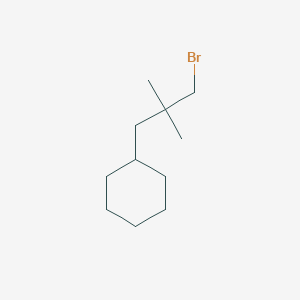
(3-Bromo-2,2-dimethylpropyl)cyclohexane
描述
(3-Bromo-2,2-dimethylpropyl)cyclohexane: is an organic compound with the molecular formula C11H21Br and a molecular weight of 233.19 g/mol . It is a cyclohexane derivative where a bromine atom is substituted at the 3-position of a 2,2-dimethylpropyl group attached to the cyclohexane ring . This compound is used in various chemical reactions and has applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2,2-dimethylpropyl)cyclohexane typically involves the bromination of 2,2-dimethylpropylcyclohexane. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions . The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: (3-Bromo-2,2-dimethylpropyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-) under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, typically using strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH).
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in solvents like water or ethanol are commonly used.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) in aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are employed.
Major Products Formed:
Substitution Reactions: Products include alcohols, nitriles, and amines depending on the nucleophile used.
Elimination Reactions: The major products are alkenes formed by the removal of hydrogen bromide (HBr).
科学研究应用
(3-Bromo-2,2-dimethylpropyl)cyclohexane has several applications in scientific research, including:
作用机制
The mechanism of action of (3-Bromo-2,2-dimethylpropyl)cyclohexane involves its reactivity due to the presence of the bromine atom. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
相似化合物的比较
- (3-Chloro-2,2-dimethylpropyl)cyclohexane
- (3-Iodo-2,2-dimethylpropyl)cyclohexane
- (3-Fluoro-2,2-dimethylpropyl)cyclohexane
Comparison:
- Reactivity: (3-Bromo-2,2-dimethylpropyl)cyclohexane is more reactive in nucleophilic substitution reactions compared to its chloro and fluoro analogs due to the better leaving group ability of bromine .
- Applications: While all these compounds can be used in similar types of reactions, the specific choice depends on the desired reactivity and the nature of the final product .
属性
IUPAC Name |
(3-bromo-2,2-dimethylpropyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21Br/c1-11(2,9-12)8-10-6-4-3-5-7-10/h10H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZIEQZCUQIIGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCCC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


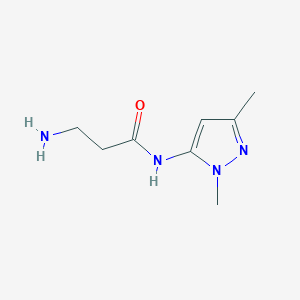
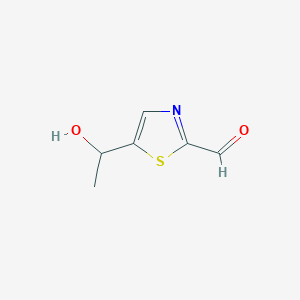
![4-(4-Bromophenyl)dibenzo[b,d]furan](/img/structure/B1528427.png)

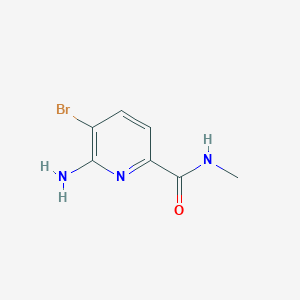
![[4-(aminomethyl)-2-fluorophenyl]methanamine](/img/structure/B1528431.png)
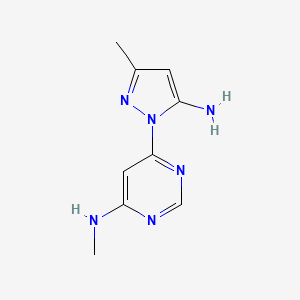
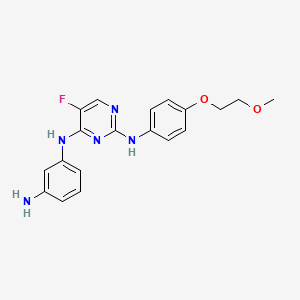
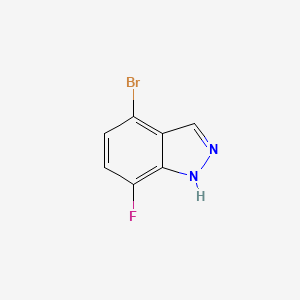

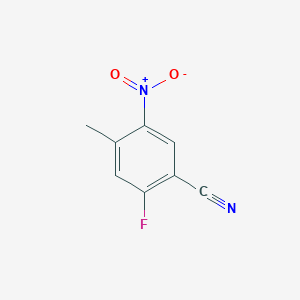

![Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-](/img/structure/B1528442.png)
![3-Sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1528444.png)
